6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole
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Overview
Description
6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole: is a chemical compound known for its unique structure and properties. It belongs to the benzimidazole class of compounds, which are characterized by a fused benzene and imidazole ring system. The presence of a chloro group and a heptafluoropropyl group makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzimidazole precursor, which is then chlorinated to introduce the chloro group at the 6-position.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the benzimidazole ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.
Industry: It is used in the development of advanced materials, coatings, and other industrial applications due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
The presence of both the chloro and heptafluoropropyl groups in this compound imparts unique chemical and physical properties, such as increased stability, reactivity, and potential for specific interactions with biological targets. These characteristics distinguish it from other similar compounds and make it valuable for specialized applications.
Properties
CAS No. |
6866-58-6 |
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Molecular Formula |
C10H4ClF7N2 |
Molecular Weight |
320.59 g/mol |
IUPAC Name |
6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H4ClF7N2/c11-4-1-2-5-6(3-4)20-7(19-5)8(12,13)9(14,15)10(16,17)18/h1-3H,(H,19,20) |
InChI Key |
RVOKGYWHSLJNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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